Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate is a versatile organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylate ester group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound often begins with the protection of the amino group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Bromination: The next step involves the bromination of the protected amino acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with various nucleophiles, such as sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or methanol.
Substitution: NaI, acetone, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Iodides or other substituted products.
Scientific Research Applications
Chemistry: This compound is widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of peptides and proteins, aiding in the study of biological processes. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of various polymers and materials due to its reactivity and stability.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with guanine and adenine based-nucleosides .
Mode of Action
Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate likely interacts with its targets through a process of nucleophilic substitution . This process involves the replacement of a leaving group (in this case, bromine) by a nucleophile (the target molecule). The specifics of this interaction can vary depending on the nature of the target molecule and the reaction conditions .
Biochemical Pathways
It is known that halogenated alkanes can induce massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides . These processes can have significant effects on various biochemical pathways, particularly those involving DNA and RNA synthesis.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be varied and complex, given its potential interactions with various nucleosides. These effects could include alterations in DNA and RNA synthesis, which could in turn affect a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, the compound is recommended to be stored in a dry environment at a temperature between 2-8°C .
Comparison with Similar Compounds
Methyl 2-bromo-3-[(methoxy)carbonyl]amino]propanoate: Similar structure but with a methoxy group instead of tert-butoxy.
Methyl 2-bromo-3-[(ethoxy)carbonyl]amino]propanoate: Similar structure but with an ethoxy group instead of tert-butoxy.
Methyl 2-bromo-3-[(propoxy)carbonyl]amino]propanoate: Similar structure but with a propoxy group instead of tert-butoxy.
Uniqueness: Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate stands out due to the steric hindrance provided by the tert-butoxy group, which offers greater stability and selectivity in reactions compared to its counterparts with smaller alkoxy groups.
Properties
IUPAC Name |
methyl 2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCMKEZZBUQPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207950-16-0 |
Source
|
Record name | methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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